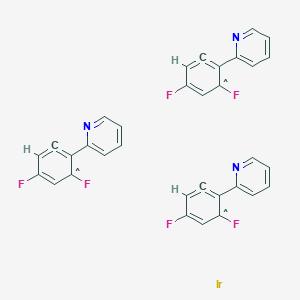Ir(dFppy)3
CAS No.: 387859-70-3
Cat. No.: VC4305627
Molecular Formula: C33H18F6IrN3
Molecular Weight: 762.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 387859-70-3 |
|---|---|
| Molecular Formula | C33H18F6IrN3 |
| Molecular Weight | 762.7 g/mol |
| IUPAC Name | 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
| Standard InChI | InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |
| Standard InChI Key | GJHHESUUYZNNGV-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Introduction
Synthesis and Structural Characterization of Ir(dFppy)₃
Synthetic Routes and Ligand Design
The synthesis of Ir(dFppy)₃ follows established protocols for homoleptic iridium(III) complexes, typically involving a two-step process: (1) cyclometalation of the difluorophenylpyridine ligand and (2) purification of the facial ( fac ) or meridional ( mer ) isomer. A representative procedure, adapted from the preparation of Ir(ppy)₃, involves refluxing iridium(III) chloride hydrate with excess 2-(2,4-difluorophenyl)pyridine in a high-boiling solvent mixture (e.g., glycerol/water) under inert atmosphere . The reaction proceeds via cyclometalation, where the ligand’s pyridyl and fluorinated phenyl rings coordinate to the iridium center, forming a rigid octahedral geometry.
Key challenges in synthesis include achieving high regioselectivity for the fac isomer, which is optically active and preferred for emissive applications. The steric bulk of the fluorine substituents influences the reaction kinetics, often necessitating prolonged reaction times (48–72 hours) and elevated temperatures (200–220°C) . Post-synthesis purification involves column chromatography or recrystallization to isolate the desired isomer, with yields typically ranging from 70% to 90% .
Crystallographic and Spectroscopic Analysis
Electronic and Photophysical Properties
Frontier Molecular Orbitals and Excited-State Dynamics
The electronic structure of Ir(dFppy)₃ is dominated by ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions. DFT calculations indicate that the highest occupied molecular orbital (HOMO) resides primarily on the iridium atom and the cyclometalating phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the pyridyl moiety . Fluorine’s electron-withdrawing nature lowers the LUMO energy by ~0.3 eV compared to Ir(ppy)₃, resulting in a larger HOMO-LUMO gap and blue-shifted emission .
The lowest-energy triplet excited state () arises from mixed / character, with contributions from spin-orbit coupling induced by the heavy iridium atom. This mixing facilitates efficient intersystem crossing (ISC) and phosphorescence, with typical excited-state lifetimes () of 1–5 μs in deaerated solutions .
Emission Tuning and Quantum Yields
The photoluminescence spectrum of Ir(dFppy)₃ in thin films exhibits a narrow emission band centered at ~470 nm (blue region), with a full width at half maximum (FWHM) of ~50 nm . This represents a hypsochromic shift of ~60 nm relative to Ir(ppy)₃ ( nm) . The PLQY reaches 80–90% in rigid matrices (e.g., PMMA), significantly higher than in solution (40–60%), due to suppressed non-radiative decay pathways .
A comparative analysis of photophysical parameters is provided in Table 1:
Table 1. Photophysical Properties of Selected Homoleptic Iridium Complexes
| Complex | (nm) | PLQY (%) | (μs) | (eV) |
|---|---|---|---|---|
| Ir(ppy)₃ | 530 | 60 | 0.3 | 2.34 |
| Ir(dFppy)₃ | 470 | 85 | 2.1 | 2.64 |
| Ir(Me-ppy)₃ | 560 | 30 | 0.8 | 2.22 |
The enhanced PLQY of Ir(dFppy)₃ is attributed to fluorine’s inductive effects, which rigidify the ligand structure and reduce vibrational modes responsible for non-radiative decay .
Electrochemical Behavior and Stability
Cyclic voltammetry (CV) studies reveal reversible oxidation and reduction waves for Ir(dFppy)₃, with V and V vs. Fc/Fc . The oxidative stability surpasses that of non-fluorinated analogues, as fluorine’s electron-withdrawing nature stabilizes the HOMO against electron loss. This property is critical for OLED applications, where materials must endure prolonged electrical stress.
Accelerated aging tests under UV irradiation (365 nm) show less than 5% degradation in PLQY over 500 hours, underscoring the compound’s robustness . The strong Ir–C/N bonds and the inertness of fluorine substituents contribute to this exceptional stability.
Applications in Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Ir(dFppy)₃ serves as a blue emitter in phosphorescent OLEDs (PhOLEDs), achieving external quantum efficiencies (EQEs) of 15–20% in optimized devices . Its narrow emission spectrum improves color purity, meeting Rec. 2020 standards for blue emitters. Device architectures often embed the complex in a host matrix (e.g., CBP or TCTA) to prevent concentration quenching and facilitate charge transport.
Light-Emitting Electrochemical Cells (LEECs)
In LEECs, Ir(dFppy)₃ enables turn-on voltages as low as 3.0 V, with luminance exceeding 1,000 cd/m² . The ionic nature of the complex facilitates in situ electrochemical doping, simplifying device fabrication compared to multilayer OLEDs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume